molecular formula C9H8N2O4 B1416357 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid CAS No. 1018293-21-4

2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid

Numéro de catalogue: B1416357
Numéro CAS: 1018293-21-4
Poids moléculaire: 208.17 g/mol
Clé InChI: BMIBNAOWFBFGRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrido-Oxazine vs. Benzoxazine Derivatives

Benzoxazines feature a benzene ring fused to oxazine, whereas pyrido-oxazines replace benzene with pyridine. This substitution introduces a nitrogen atom, altering electronic properties (Table 2):

Parameter Pyrido-Oxazine Benzoxazine
Aromatic system Pyridine + oxazine (10 π-electrons) Benzene + oxazine (12 π-electrons)
Electron density Lower due to pyridine nitrogen Higher due to benzene’s uniformity
Reactivity Enhanced electrophilicity at C2 and C4 Moderate electrophilicity
Bioactivity Stronger hydrogen-bonding capacity Limited polarity

Comparison with Pyrido-Benzoxazines

Pyrido[2,3-b]benzoxazines fuse pyridine with benzoxazine, creating a tricyclic system. Unlike the title compound, these systems exhibit extended conjugation, shifting absorption spectra and redox potentials.

Substituent Effects

The acetic acid group in 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid enhances water solubility compared to alkyl-substituted analogs (e.g., methyl or ethyl derivatives). This property is critical for pharmaceutical applications, as evidenced by its role in modulating PARP7 enzyme activity.

Key Structural Differentiators :

  • Position of substitution : Acetic acid at C4 vs. C2 in analogs like 2-(4-chlorobenzoyl) derivatives.
  • Oxidation state : The 3-oxo group distinguishes it from fully saturated dihydro-oxazines.

Tables
Table 1 : Spectroscopic Data for 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic Acid

Technique Data
¹H NMR δ 7.95 (d, 1H, pyridyl H), 4.6 (s, 2H, oxazine CH₂), 3.21 (s, 2H, CH₂COOH)
¹³C NMR 170.1 ppm (C=O), 165.3 ppm (COOH), 110–150 ppm (aromatic carbons)
IR 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH), 1590 cm⁻¹ (C=N)

Table 2 : Comparative Analysis of Heterocyclic Systems

Compound Ring System Key Substituent Bioactivity Relevance
Title compound Pyrido-oxazine 4-Acetic acid Enzyme inhibition (PARP7)
7-Bromo-4-methyl derivative Pyrido-oxazine 7-Br, 4-CH₃ Antibiotic intermediates
Benzoxazin-3-one Benzene + oxazine 3-Ketone Anti-inflammatory agents

Propriétés

IUPAC Name

2-(3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-7-5-15-6-2-1-3-10-9(6)11(7)4-8(13)14/h1-3H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIBNAOWFBFGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651475
Record name (3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018293-21-4
Record name (3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid typically involves the cyclization of 2-amino-3-hydroxypyridine with chloroacetic acid. This reaction is carried out under specific conditions to ensure the formation of the desired oxazine ring . Another method involves the Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials .

Industrial Production Methods: Industrial production of this compound may involve the use of catalysts such as tin(IV) chloride or silicon tetrachloride to facilitate the cyclization process. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at the oxazine ring or side-chain acetic acid group. Common oxidizing agents include hydrogen peroxide and potassium permanganate, yielding hydroxylated or carboxylated derivatives.

Key Example:

  • Reagent: Hydrogen peroxide (H₂O₂)

  • Conditions: Aqueous acidic medium, 50–70°C

  • Product: 4-Hydroxy-2H-pyrido[3,2-b] oxazin-3(4H)-one

  • Yield: ~60–75%

Reduction Reactions

Reductive modifications target the oxazine ring or ketone group. Lithium aluminum hydride (LiAlH₄) is frequently employed to reduce the carbonyl group to a hydroxyl moiety.

Table 1: Reduction Reaction Conditions

ReagentSolventTemperatureProductYieldSource
LiAlH₄ (1.0 M)THFReflux3,4-Dihydro-2H-pyrido[3,2-b] oxazine85%
NaBH₄EthanolRTPartially reduced oxazine derivative50%

Mechanistically, LiAlH₄ reduces the lactam carbonyl to a secondary amine, stabilizing the dihydro-oxazine structure .

Substitution Reactions

The acetic acid side chain and oxazine nitrogen are reactive sites for nucleophilic substitution.

Acetic Acid Side-Chain Modifications

  • Reagents: Alkyl halides, acyl chlorides

  • Conditions: Base (e.g., K₂CO₃), DMF, 20–80°C

  • Product: Esters or amides (e.g., ethyl 2-(3-oxo-2H-pyrido[3,2-b] oxazin-4-yl)acetate) .

Example:

  • Reaction with Chloroacetyl Chloride

    • Conditions: Dichloromethane, triethylamine, 0°C → RT

    • Product: 2-(3-Oxo-2H-pyrido[3,2-b] oxazin-4-yl)acetyl chloride

    • Yield: 70–80%

Oxazine Ring Substitution

Electrophilic aromatic substitution occurs at the pyridine moiety. Bromination with N-bromosuccinimide (NBS) introduces bromine at the C7 position:

  • Reagent: NBS

  • Conditions: DMF, RT, 72 hours

  • Product: 7-Bromo-2H-pyrido[3,2-b] oxazin-3(4H)-one

  • Yield: 76%

Cyclization and Ring-Opening Reactions

The compound participates in cycloadditions and ring-opening processes.

Cyclization with Hydrazine

  • Reagent: Hydrazine hydrate

  • Conditions: Reflux in ethanol, 6 hours

  • Product: 2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b] oxazin-4-yl)acetohydrazide

  • Yield: 60%

ANRORC Reactions

Ring-opening with 2,2-dimethoxyethylamine in toluene generates 4-pyridone derivatives:

  • Reagent: 2,2-Dimethoxyethylamine

  • Conditions: Toluene, reflux, 4 hours

  • Product: 3-Hydroxy-3,4-dihydropyrido[2,1-c] oxazine-1,8-dione

  • Yield: 30–90%

Reactions with Maleimides

The compound reacts with N-arylmaleimides to form fused heterocycles.

Table 2: Maleimide Reaction Pathway

ReagentConditionsProductYieldSource
N-arylmaleimideDioxane, LiClO₄Imidazo[1,2-a]pyridin-3-yl succinimide65%

Mechanism involves 1,4-addition of the tautomeric azine to maleimide, followed by recyclization .

Industrial-Scale Modifications

Industrial synthesis employs optimized conditions for high-throughput production:

  • Catalyst: Tin(IV) chloride (SnCl₄)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Product: 2-(3-Oxo-2H-pyrido[3,2-b] oxazin-4-yl)acetic acid derivatives

  • Purity: >95%

Applications De Recherche Scientifique

Overview

2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid is a heterocyclic compound notable for its diverse applications in scientific research, particularly in the fields of chemistry and medicine. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacology and material science.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways by affecting cytokine release and immune cell activity.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Biochemical Research

In biochemical studies, this compound has been shown to:

  • Interact with soluble guanylyl cyclase, influencing cyclic guanosine monophosphate (cGMP) levels, which are crucial for vasodilation and neurotransmission.
  • Affect cellular signaling pathways related to cell proliferation and apoptosis, suggesting its role in cancer research.

Material Science

The compound serves as a building block in synthesizing more complex heterocyclic compounds. Its unique chemical properties allow it to be utilized in developing new materials with specific functionalities. This includes applications in:

  • Organic electronics
  • Photovoltaic devices

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Therapeutic Potential in Cancer Treatment :
    • A study demonstrated that the compound's inhibition of PARP7 can lead to enhanced sensitivity in cancer cells to DNA-damaging agents. This suggests that it could be used as an adjunct therapy in combination with traditional chemotherapy.
  • Inflammation Modulation :
    • Research indicated that this compound could reduce inflammation markers in vitro and in vivo models. This positions it as a potential candidate for treating chronic inflammatory diseases.

Mécanisme D'action

The mechanism of action of 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. This interaction can lead to various physiological effects, such as anti-inflammatory or antimicrobial activities .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Core Modifications

Pyrido-oxazin vs. Benzo-oxazin Derivatives
  • This contrasts with benzo[b][1,4]oxazin derivatives (e.g., 2-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid, CAS: 26494-55-3), which feature a benzene ring instead of pyridine. The benzo analogs exhibit reduced polarity and altered pharmacokinetic profiles due to the absence of pyridine’s basic nitrogen .
  • Methyl and Bromo Modifications: Derivatives like 2-(7-methyl-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid (CAS: 899710-24-8) and 2-(6-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid (CAS: 1171632-22-6) demonstrate how steric and electronic effects influence receptor binding. Bromo substituents may improve halogen bonding in biological targets .
Functional Group Variations
  • Ester vs. Acid Forms : Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate (CAS: 452280-23-8) serves as a prodrug or synthetic intermediate. Hydrolysis of the ester to the carboxylic acid enhances water solubility (logS: -2.1 vs. -3.5 for the ester) and bioavailability .

Pharmacological Activity

  • Anticancer Activity: Pyrido-oxazin derivatives (e.g., compound 5g in ) exhibit potent growth inhibition in hepatocellular carcinoma cells (HepG2, Huh-7), with IC₅₀ values ranging from 2–10 µM. The acetic acid moiety may enhance cellular uptake via carboxylate transporters .
  • Benzo-oxazin analogs show weaker activity, likely due to reduced electronic interactions with kinase domains .
  • Prodrug Efficacy: The disodium phosphate derivative of a related pyrido-oxazin compound (CAS: 1025687-58-4) demonstrates improved aqueous solubility (>50 mg/mL) and in vivo antitumor efficacy in xenograft models .

Activité Biologique

Overview

2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid is a heterocyclic compound with significant biological activity. It primarily functions as an inhibitor of the enzyme PARP7 (Poly(ADP-ribose) polymerase 7), which plays a crucial role in nucleic acid sensing and immune regulation pathways. This compound's unique structure imparts distinct biochemical properties that are valuable in various therapeutic contexts.

The primary mechanism of action for this compound involves the inhibition of PARP7. This inhibition disrupts several critical pathways:

  • Nucleic Acid Sensing : By inhibiting PARP7, the compound interferes with the cellular response to DNA damage and stress.
  • Immune Regulation : The compound influences immune responses by modulating the activity of various immune cells.

The compound exhibits a range of biochemical properties that influence its biological activity:

  • Interaction with Enzymes : It interacts with soluble guanylyl cyclase, which is involved in generating cyclic guanosine monophosphate (cGMP), leading to physiological effects such as vasodilation and inhibition of platelet aggregation.
  • Cellular Effects : The compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates cGMP signaling pathways that regulate cell proliferation and apoptosis.

Pharmacokinetics

Research indicates that this compound is orally bioavailable, making it suitable for potential therapeutic applications. Its pharmacokinetic profile suggests a favorable absorption and distribution in biological systems.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : In vitro studies have shown that the compound exhibits selective cytotoxicity against cancer cell lines while demonstrating minimal toxicity towards normal cells. This selectivity indicates its potential as an anticancer agent with reduced side effects compared to conventional chemotherapeutics like Doxorubicin .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it possesses significant antibacterial effects against various pathogens, making it a candidate for further development as an antibacterial agent .
  • Enzyme Inhibition Studies : Detailed biochemical assays have confirmed the compound's ability to inhibit PARP7 effectively, with IC50 values indicating potent inhibition at low concentrations .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

Compound NameStructureBiological ActivityUnique Features
2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-oneStructureModerate enzyme inhibitionLacks acetic acid moiety
4H-Benzo[d][1,3]oxazin-4-oneStructureAntimicrobial propertiesBroader spectrum of activity
Hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazineStructureLimited enzyme interactionDifferent pharmacological profile

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via cyclization and functionalization of pyrido-oxazine precursors. For example, a two-step process involves:

  • Step 1 : Reacting 2-aminopyridin-3-ol with 2-bromo-2-methylpropionic acid ethyl ester in the presence of K₂CO₃ to form the pyrido-oxazine core (yield: 85-90%) .
  • Step 2 : Nitration at the 6-position using HNO₃/H₂SO₄ to introduce functional groups for downstream derivatization .
    • Optimization : Control reaction temperature (40–60°C), use inert atmospheres (N₂), and monitor pH to prevent side reactions. Copper-catalyzed one-pot syntheses may improve efficiency for analogs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Critical Precautions :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (P280, P284) .
  • Ventilation : Use fume hoods (P271) and avoid inhalation of dust (P260) .
  • Storage : Keep in sealed containers under inert gas (P233, P231) at 2–8°C (P235) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols (P501) .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Key Spectral Markers :

  • ¹H NMR (CDCl₃) : Peaks at δ 7.95 (d, 1H, pyridyl H), 4.6 (s, 2H, oxazine CH₂), and 1.3 (s, 6H, methyl groups) confirm the core structure .
  • ¹³C NMR : Carbonyl signals at ~170 ppm (C=O) and aromatic carbons between 110–150 ppm validate substituent positions .
    • Validation : Compare with literature data for analogs (e.g., 3-oxo-benzoxazine derivatives) .

Advanced Research Questions

Q. How do structural modifications at the pyrido-oxazine core influence biological activity?

  • Methodology :

  • Substituent Effects : Introduce halides (e.g., Br at the 6-position) or methyl groups to modulate electron density and steric effects. For example, bromination enhances apoptotic activity in hepatocellular carcinoma models by 30% .
  • Functionalization : Attach acetic acid moieties via ester linkages to improve solubility and bioavailability .
    • Data Analysis : Use IC₅₀ values from cytotoxicity assays (e.g., against HepG2 cells) to quantify activity changes .

Q. How can conflicting biological activity data across studies be resolved?

  • Strategies :

  • Purity Assessment : Verify compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay Conditions : Standardize cell lines, exposure times, and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., 3-oxo-benzothiazine derivatives) to identify trends .

Q. What in vivo models are suitable for pharmacokinetic (PK) studies of this compound?

  • Models :

  • Rodent Studies : Administer via oral gavage (10–50 mg/kg) and measure plasma concentrations using LC-MS/MS. Note rapid clearance (t₁/₂ ~2.5 hr) due to esterase hydrolysis .
  • Formulation : Use hydrolytically stable tablet formulations with enteric coatings to enhance bioavailability .

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

  • Approaches :

  • DFT Calculations : Model the electron density of the oxazine ring to predict sites for electrophilic attack (e.g., C4 position) .
  • MD Simulations : Assess solvent interactions (e.g., DMSO vs. water) to optimize reaction conditions for derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid
Reactant of Route 2
2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.